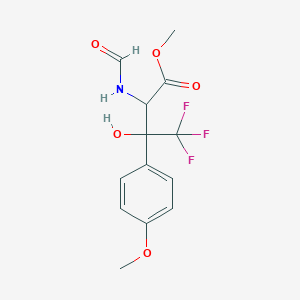

![molecular formula C9H3ClF3N3 B2884210 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile CAS No. 338956-33-5](/img/structure/B2884210.png)

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

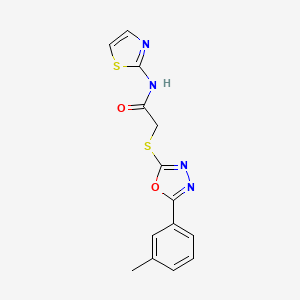

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile is a chemical compound with the empirical formula C8H3ClF3N3 . It is a valuable intermediate in organic synthesis, utilized for generating a wide array of heterocyclic compounds.

Synthesis Analysis

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a malononitrile group . The molecular weight of this compound is 245.59 .Chemical Reactions Analysis

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile and its intermediates are important ingredients for the development of many agrochemical and pharmaceutical compounds . It participates in various chemical reactions, including palladium-catalyzed monoalkoxycarbonylation .Physical And Chemical Properties Analysis

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile is a solid at room temperature . It has a molecular weight of 245.59 and a density of 1.417 g/mL at 25 °C .Mecanismo De Acción

Target of Action

Similar compounds with a trifluoromethyl group have been reported to exhibit improved drug potency toward enzymes such as reverse transcriptase .

Mode of Action

It’s known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

Similar compounds have been shown to affect microbial fatty acid synthase (fas), a multidomain enzyme complex .

Pharmacokinetics

A compound with similar structure was reported to have in vitro absorption, distribution, metabolism, and excretion and in vivo pharmacokinetic profiles .

Result of Action

Similar compounds have been reported to exhibit improved drug potency and control effects on certain organisms .

Safety and Hazards

Direcciones Futuras

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile and its intermediates have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]malononitrile and its derivatives is expected to increase in the future .

Propiedades

IUPAC Name |

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3ClF3N3/c10-7-1-6(9(11,12)13)4-16-8(7)5(2-14)3-15/h1,4-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOFPCYTNQCBJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(C#N)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3ClF3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2884131.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2884132.png)

![8-(1-Cyclohexyl-2-oxoethyl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B2884134.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(N-phenylanilino)phenyl]prop-2-enamide](/img/structure/B2884145.png)

![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2884147.png)

![2-((4-nitrobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2884150.png)